3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Catalog No.
S12461418
CAS No.
20821-99-2
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

CAS Number

20821-99-2

Product Name

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

IUPAC Name

3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-10,17H,11H2,1-2H3

InChI Key

DIMSUUHVHWLUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)OC

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole (CAS 20821-99-2) is a highly crystalline, electron-rich isoxazoline derivative utilized as a high-value building block in organic synthesis, medicinal chemistry, and materials science. Featuring two strongly electron-donating para-methoxy groups, this scaffold exhibits enhanced solubility in polar organic solvents and superior oxidative lability compared to unsubstituted diaryl isoxazolines. These baseline properties make it an optimal precursor for the synthesis of fully aromatic isoxazoles, 1,3-amino alcohols via reductive cleavage, and specialized fluorescent ligands. For procurement teams, its high crystalline stability ensures batch-to-batch reproducibility and extended shelf life, reducing handling complexities in multi-step synthetic workflows [1].

Research Fit

Unique envelope ring conformation for structure-based design and molecular recognition studies
Bis(4-methoxyphenyl) substitution pattern aligned with MAO-B target SAR research
Balanced LogP/TPSA profile suitable for CNS-focused fragment-based discovery workflows
Reported high-purity commercial specification supports direct use in enzymatic and cellular assays

Substituting 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole with the generic 3,5-diphenyl-4,5-dihydroisoxazole or mono-methoxy variants introduces critical process bottlenecks. The absence of the dual para-methoxy electron-donating groups significantly increases the activation energy required for oxidative aromatization, necessitating harsher oxidants that can degrade sensitive functional groups in complex molecule synthesis. Furthermore, unsubstituted analogs lack the specific crystal lattice stabilization provided by methoxy-driven C-H···O intermolecular hydrogen bonding, leading to lower melting points, higher hygroscopicity, and reduced isolated yields during recrystallization. These factors directly translate to lower throughput, higher purification costs, and inconsistent downstream reproducibility [1].

Substitution Risk

! Mono‑methoxy or unsubstituted 3,5‑diaryl analogs lack the orthogonal 5‑aryl orientation; conformation-dependent target recognition may shift.
! Halogenated congeners (e.g., 3‑bromo derivative) exhibit lower MAO‑B inhibitory profile and altered lipophilicity; SAR trends may not transfer.
! Planar isoxazole analogs (fully aromatic) lack the envelope ring pucker; solid‑state packing and co‑crystallization behavior will differ.

Accelerated Oxidative Dehydrogenation to Isoxazoles

The dual para-methoxy substitution drastically lowers the oxidation potential of the isoxazoline core. When subjected to oxidative dehydrogenation to form the corresponding fully aromatic isoxazole, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole achieves >90% conversion under mild conditions within 2-4 hours. In contrast, the unsubstituted 3,5-diphenyl-4,5-dihydroisoxazole baseline requires elevated temperatures and extended reaction times (often >12 hours) to achieve comparable yields, frequently generating over-oxidation byproducts [1].

Evidence DimensionYield and Reaction Time for Oxidative Aromatization
Target Compound Data>90% yield, 2-4 hours at 25°C
Comparator Or Baseline3,5-diphenyl-4,5-dihydroisoxazole (unsubstituted): <75% yield, >12 hours at elevated temperatures
Quantified DifferenceUp to 4x faster reaction kinetics with a 15-20% higher isolated yield under mild conditions
ConditionsStandard oxidative dehydrogenation (e.g., MnO2 or NIS in organic solvent)

Enables milder, faster, and higher-yielding synthesis of fully aromatic isoxazoles, reducing energy costs and minimizing byproduct formation in scale-up.

Ring puckering vs. planar analog
Head-to-head
0.133 Å displacement vs. 0 Å (planar isoxazole)
Supports unique shape-driven binding-site complementarity
X-ray diffraction at 295 K; envelope conformation alters intermolecular interactions

Enhanced Regiocontrol in Reductive Ring Cleavage

Isoxazolines are heavily utilized as masked 1,3-amino alcohols. The reductive cleavage of the N-O bond in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole proceeds with exceptional chemoselectivity. The electron-rich nature of the methoxy-substituted aromatic rings stabilizes the transition state, yielding the target 1,3-amino alcohol with >95% purity prior to chromatography. Unsubstituted or electron-deficient comparators often suffer from competing side reactions, such as retro-aldol type fragmentation or over-reduction, which lower the crude purity to 70-80% [1].

Evidence DimensionCrude Purity of 1,3-Amino Alcohol Product
Target Compound Data>95% chemoselectivity
Comparator Or Baseline3,5-diphenyl-4,5-dihydroisoxazole: 70-80% chemoselectivity
Quantified Difference15-25% improvement in crude product purity
ConditionsReductive N-O bond cleavage (e.g., Raney Ni/H2 or Mo(CO)6)

Eliminates the need for difficult chromatographic separations of amino alcohol intermediates, directly lowering downstream processing costs.

Dihedral angles vs. mono‑methoxy analog
Cross-study comparable
3-aryl 6.1° / 5-aryl 81.5°; mono‑methoxy comparator shifts by ~10° and ~7°
Orthogonal 5‑aryl orientation creates a distinctive electrostatic surface for selective interactions
CSD trend analysis; dihedral angles influence co‑crystal design

Superior Crystalline Stability for Batch Reproducibility

Crystallographic analysis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole reveals a highly stabilized solid-state network driven by C-H···O hydrogen bonding involving the methoxy oxygen atoms. This structural feature grants the compound a sharp, elevated melting point and excellent resistance to ambient moisture. When compared to mono-substituted or aliphatic-substituted isoxazolines, which frequently present as viscous oils or low-melting hygroscopic solids, this bis-methoxy compound can be easily recrystallized to >99% purity with minimal solvent loss [1].

Evidence DimensionSolid-State Handling and Purification Efficiency
Target Compound DataHighly crystalline solid, easily recrystallized to >99% purity
Comparator Or BaselineMono-substituted or aliphatic isoxazolines: Often oils or hygroscopic low-melting solids requiring chromatography
Quantified DifferenceBypasses chromatographic purification, reducing solvent use and handling time
ConditionsStandard laboratory isolation and storage conditions

Allows procurement to source a highly stable, easily purifiable solid precursor, ensuring consistent batch-to-batch analytical profiles.

CNS drug-likeness profile
Reported
XLogP3 3.3 / TPSA 40.05 Ų
Favorable CNS MPO zone; distinguishes from lower‑TPSA bromo and mono‑aryl analogs
Computed descriptors (PubChem); comparator TPSA ~30.5 Ų
MAO-B inhibition SAR
Class-level
Predicted low‑nanomolar based on bis(para‑methoxy) SAR; unsubstituted analog >500 nM
Bis(4‑methoxyphenyl) pattern is a critical pharmacophoric requirement for MAO-B research
No direct IC₅₀ for this compound; class SAR from Meleddu et al. (2017)
Commercial purity
Data to verify
97% HPLC (reported specification)
Supports assay‑ready procurement with reduced impurity‑driven false positives
Supplier datasheet; independent verification recommended for critical SAR

Precursor for Advanced Optoelectronic Materials

Because of its electron-rich bis-methoxy substitution, this compound is an ideal precursor for synthesizing fully aromatic 3,5-diaryl isoxazoles used as fluorescent ligands or electron-transport materials in OLEDs. The mild oxidation conditions required prevent the degradation of other sensitive moieties in the molecular design, directly leveraging its superior oxidative lability [1].

Synthesis of Complex 1,3-Amino Alcohols in Medicinal Chemistry

The highly chemoselective reductive cleavage of the isoxazoline core makes this compound a preferred building block for generating substituted 1,3-amino alcohols. This is particularly valuable in pharmaceutical development where high crude purity is required to streamline the synthesis of complex active pharmaceutical ingredients (APIs) [2].

Standardized Reference Material for Cycloaddition Assays

Due to its high crystallinity and stability driven by intermolecular hydrogen bonding, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole serves as an excellent analytical standard and benchmark substrate for optimizing 1,3-dipolar cycloaddition methodologies and catalyst screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-B inhibitor lead optimization research
Bis(4-methoxyphenyl) substitution and envelope conformation
MAO-B inhibitory profile and selectivity in enzymatic assays
Co‑crystal and solid‑form engineering
Orthogonal 5‑aryl orientation and weak hydrogen‑bond network
Solid‑state packing, stability, and co‑crystallization propensity
CNS‑targeted fragment‑based discovery
Balanced LogP (3.3) and TPSA (40.05 Ų) profile
CNS MPO desirability parameters and permeability assessment
In vitro pharmacology screening
Reported high-purity commercial supply
Batch‑to‑batch reproducibility and absence of assay‑interfering impurities

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

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